DA-023

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

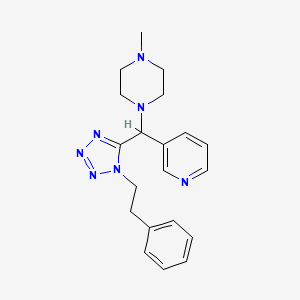

分子式 |

C20H25N7 |

|---|---|

分子量 |

363.5 g/mol |

IUPAC 名称 |

1-methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine |

InChI |

InChI=1S/C20H25N7/c1-25-12-14-26(15-13-25)19(18-8-5-10-21-16-18)20-22-23-24-27(20)11-9-17-6-3-2-4-7-17/h2-8,10,16,19H,9,11-15H2,1H3 |

InChI 键 |

VGNIHZIDQKBDHQ-UHFFFAOYSA-N |

规范 SMILES |

CN1CCN(CC1)C(C2=CN=CC=C2)C3=NN=NN3CCC4=CC=CC=C4 |

产品来源 |

United States |

Foundational & Exploratory

DA-023: A Preclinical In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DA-023 is a novel, selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2). As a key regulator of glutamate homeostasis in the central nervous system (CNS), EAAT2 represents a promising therapeutic target for a range of neurological disorders characterized by excitotoxicity. Preclinical data indicates that this compound enhances the maximal transport velocity of glutamate uptake without altering substrate affinity, suggesting its potential in mitigating glutamate-induced neuronal damage. This document provides a comprehensive overview of the currently available pharmacological and toxicological information on this compound, including its mechanism of action, in vitro efficacy, and pharmacokinetic profile, based on published preclinical research. While specific toxicology studies on this compound are not yet publicly available, this guide also contextualizes its potential safety profile by referencing related compounds within the same chemical series.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian CNS, and its precise regulation is critical for normal neuronal function. The excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter-1 (GLT-1) in rodents, is the most abundant glutamate transporter and is responsible for the majority of glutamate clearance from the synaptic cleft. Dysregulation of EAAT2 function has been implicated in the pathophysiology of numerous neurological conditions, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, epilepsy, and stroke.

Positive allosteric modulators (PAMs) of EAAT2, such as this compound, offer a therapeutic strategy aimed at enhancing the transporter's natural function. By increasing the rate of glutamate uptake, these modulators have the potential to reduce excitotoxicity and confer neuroprotection. This compound has been identified as a potent and selective EAAT2 PAM, demonstrating promising in vitro activity.

Pharmacology

Mechanism of Action

This compound acts as a positive allosteric modulator of EAAT2. This means it binds to a site on the transporter protein that is distinct from the glutamate binding site. This binding event induces a conformational change in the transporter, leading to an increase in the maximum velocity (Vmax) of glutamate transport into astrocytes.[1] Importantly, this compound does not affect the affinity (Km) of the transporter for glutamate.[1] By enhancing the efficiency of glutamate clearance from the synapse, this compound is hypothesized to reduce the overstimulation of glutamate receptors and thereby mitigate excitotoxic neuronal injury.

Signaling Pathway of EAAT2 Modulation

Caption: Allosteric modulation of EAAT2 by this compound enhances glutamate uptake.

In Vitro Efficacy

The in vitro potency and efficacy of this compound have been characterized in cell-based assays.

| Parameter | Value | Cell Line | Reference |

| EC50 | 1.0 ± 0.8 nM | EAAT2-transfected COS-7 cells | [1] |

| Efficacy (% of control) | 157.3 ± 10.3% | EAAT2-transfected COS-7 cells | [1] |

Table 1: In Vitro Pharmacology of this compound

This compound demonstrates high potency with a nanomolar EC50 value.[1] Kinetic studies in EAAT2-transfected COS-7 cells have shown a concentration-dependent increase in the Vmax of glutamate transport in the presence of this compound, with no significant change in the Km value.[1]

| This compound Concentration (nM) | Vmax (pmol/well/min) |

| 0 (Vehicle) | 303 ± 43 |

| 10 | 407 ± 18 |

| 100 | 709 ± 95 |

| 500 | 975 ± 95 |

Table 2: Effect of this compound on Vmax of Glutamate Transport [1]

Selectivity

This compound has been shown to be selective for EAAT2 over other EAAT subtypes, namely EAAT1 and EAAT3.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Pharmacokinetics

Pharmacokinetic studies for this compound have been conducted in male CD1 mice following a single intraperitoneal administration.[2] While detailed parameters such as half-life, clearance, and bioavailability are not publicly available, the studies aimed to determine plasma and brain distribution concentrations.[2]

Toxicology

As of the date of this document, there is no publicly available toxicology data for this compound. Preclinical safety and toxicology studies are essential to characterize the risk profile of a new chemical entity. For context, another EAAT2 PAM from a different chemical series, (R)-AS-1, has shown a favorable safety profile in preclinical studies, with no hepatotoxic properties observed in HepG2 cells and no significant influence on major cytochrome P450 enzymes.[3] Future studies will be necessary to determine the safety profile of this compound.

Neuroprotection

While direct neuroprotection studies for this compound have not been published, a related analog, GT949, has demonstrated neuroprotective properties in in vitro models of glutamate-mediated excitotoxicity.[4][5] Given the shared mechanism of action, it is hypothesized that this compound may also confer neuroprotection, although this requires experimental validation.

Experimental Protocols

Glutamate Uptake Assay

The following protocol is a summary of the method used to assess the effect of this compound on EAAT2-mediated glutamate transport.

Experimental Workflow for Glutamate Uptake Assay

Caption: Workflow for assessing EAAT2-mediated glutamate uptake.

-

Cell Culture and Transfection: COS-7 cells are transiently transfected with a plasmid encoding for the human EAAT2 transporter.

-

Assay Procedure:

-

Transfected cells are incubated with varying concentrations of this compound for 10 minutes at 37°C.

-

Radiolabeled ³H-L-glutamate (typically at a concentration of 50 nM) is then added, and the incubation continues for another 10 minutes.

-

The uptake is terminated by washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

Cells are lysed, and the intracellular radioactivity is quantified using liquid scintillation counting to determine the amount of glutamate transported.[2]

-

-

Data Analysis: Results are normalized to the percentage of glutamate uptake in vehicle-treated control cells. EC50 values are calculated from the dose-response curves. For kinetic analysis, the assay is performed with varying concentrations of glutamate in the presence of fixed concentrations of this compound to determine Vmax and Km values.

Mouse Pharmacokinetic Study

The following provides a general outline of the methodology for assessing the pharmacokinetics of EAAT2 modulators in mice.

-

Animals: Male CD1 mice are typically used.[2]

-

Dosing: this compound is administered via a single intraperitoneal (IP) injection.[2]

-

Sample Collection: Blood and brain tissue are collected at various time points post-administration.

-

Analysis: The concentrations of this compound in plasma and brain homogenates are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Parameters Calculated: Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd), are determined from the concentration-time data.

Conclusion and Future Directions

This compound is a potent and selective EAAT2 positive allosteric modulator with a promising preclinical profile. Its ability to enhance glutamate transport suggests its therapeutic potential for neurological disorders associated with excitotoxicity. The high in vitro potency and selectivity of this compound make it a valuable tool for further investigation into the role of EAAT2 in health and disease.

Future research should focus on:

-

Comprehensive toxicological evaluation to establish a safety profile.

-

Detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to establish a dose-response relationship in vivo.

-

In vivo efficacy studies in animal models of relevant neurological disorders to validate its therapeutic potential.

-

Neuroprotection studies specifically with this compound to confirm the hypothesized effects based on its mechanism of action.

The development of well-characterized and selective EAAT2 PAMs like this compound is a critical step toward novel therapeutic interventions for a range of debilitating neurological conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DA-023 in Glutamate Transport Regulation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), and its precise regulation is critical for normal neuronal function. Excitatory Amino Acid Transporters (EAATs) are a family of membrane proteins responsible for the clearance of synaptic glutamate, thereby preventing excitotoxicity and maintaining synaptic fidelity. Among the five subtypes, EAAT2 (also known as GLT-1 in rodents) is the most abundant and is predominantly expressed on astrocytes, accounting for approximately 90% of total glutamate uptake in the brain.[1] Dysregulation of EAAT2 function has been implicated in a variety of neurological and psychiatric disorders, including amyotrophic lateral sclerosis (ALS), epilepsy, stroke, and Alzheimer's disease.[2] Consequently, the development of pharmacological agents that can modulate EAAT2 activity is of significant therapeutic interest.[3]

This technical guide focuses on DA-023, a novel and potent small molecule identified as a selective positive allosteric modulator (PAM) of EAAT2.[4][5][6] We will provide a comprehensive overview of its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating glutamate transport and its modulation.

This compound: A Selective Positive Allosteric Modulator of EAAT2

This compound is a recently identified compound that enhances the function of the EAAT2 glutamate transporter.[4][5] It belongs to a class of molecules known as positive allosteric modulators (PAMs). Unlike orthosteric agonists that bind to the same site as the endogenous ligand (glutamate), PAMs bind to a distinct, allosteric site on the transporter.[3] This binding induces a conformational change in the transporter that increases its efficiency in clearing glutamate from the extracellular space, without directly competing with glutamate binding.[7][8]

The key characteristic of this compound is its selectivity for EAAT2. Studies have shown that it does not significantly affect the activity of other EAAT subtypes, such as EAAT1 and EAAT3, making it a precise tool for studying the specific roles of EAAT2 in health and disease.[4][9]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's effect on EAAT2-mediated glutamate transport, as determined in studies using COS-7 cells transfected with human EAAT subtypes.[4][9]

| Parameter | Value | Description |

| EC50 | 1.0 ± 0.8 nM | The concentration of this compound that produces 50% of its maximal effect on EAAT2 activity.[4][9] |

| Efficacy (Emax) | 157.3 ± 10.3% | The maximum increase in EAAT2-mediated glutamate uptake induced by this compound, relative to baseline (vehicle control).[4][9] |

| Effect on Vmax | Increased | This compound significantly increases the maximal velocity (Vmax) of glutamate transport by EAAT2.[4][9] |

| Effect on Km | No significant change | This compound does not significantly alter the affinity (Km) of EAAT2 for glutamate.[4][9] |

Mechanism of Action of this compound

This compound enhances glutamate transport by acting as a positive allosteric modulator of EAAT2. This mechanism involves binding to a site on the transporter that is distinct from the glutamate binding site. This allosteric binding event is proposed to induce a conformational change in the transporter that facilitates one or more steps in the transport cycle, leading to an overall increase in the rate of glutamate translocation across the cell membrane.[7][8] The observation that this compound increases the Vmax of glutamate transport without altering the Km supports this allosteric mechanism, as it suggests an enhancement of the transporter's catalytic efficiency rather than its affinity for the substrate.[4][9]

References

- 1. Research Portal [researchdiscovery.drexel.edu]

- 2. Positive allosteric activation of glial EAAT-2 transporter protein: A novel strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]

- 4. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Novel Allosteric Modulators of Glutamate Transporter EAAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Dual Focus Technical Report: Unraveling the Structure-Activity Relationships of DA-023 and AVZO-023

For Immediate Release

This technical guide provides an in-depth analysis of two distinct compounds sharing a similar designation: DA-023, a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2), and AVZO-023, a novel selective inhibitor of cyclin-dependent kinase 4 (CDK4). This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the structure-activity relationships (SAR), experimental methodologies, and associated signaling pathways for each molecule.

Part 1: this compound - A Selective Positive Allosteric Modulator of EAAT2

This compound has been identified as a potent and selective positive allosteric modulator of EAAT2, a crucial glutamate transporter in the central nervous system.[1][2][3] Dysregulation of glutamate homeostasis is implicated in a variety of neurological disorders, making EAAT2 an attractive therapeutic target.[4][5][6]

Structure-Activity Relationship of this compound and Analogs

The development of this compound was part of a medicinal chemistry campaign that explored analogs of an earlier compound, GT949.[1][2] The core structure was systematically modified to investigate the impact on potency and selectivity for EAAT2. The following table summarizes the quantitative data for this compound and a key analog, NA-014.

| Compound ID | Target | EC50 (nM) | Efficacy (% of control) | Reference |

| This compound (4) | EAAT2 | 1.0 ± 0.8 | 157.3 ± 10.3 | [1] |

| NA-014 (40) | EAAT2 | 3.5 ± 2.0 | 167.3 ± 8.3 | [1] |

Kinetic analysis of this compound's effect on glutamate transport in EAAT2-transfected COS-7 cells revealed a significant increase in the maximal transport velocity (Vmax) without a significant change in the substrate affinity (Km), confirming its mechanism as a positive allosteric modulator.[1]

Experimental Protocols

Glutamate Uptake Assay in Transfected COS-7 Cells:

-

Cell Culture and Transfection: COS-7 cells are transiently transfected with the plasmid DNA for human EAAT1, EAAT2, or EAAT3.

-

Assay Initiation: 48 hours post-transfection, cells are washed with Krebs-Ringer buffer.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for 10 minutes.

-

Glutamate Uptake: The assay is initiated by adding a solution containing [³H]L-glutamate.

-

Assay Termination: After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

-

Quantification: Cells are lysed, and the radioactivity is measured using a scintillation counter to determine the amount of glutamate uptake.

-

Data Analysis: Dose-response curves are generated to calculate EC50 and efficacy values. For kinetic studies, the assay is performed with varying glutamate concentrations to determine Vmax and Km.[1]

Workflow for Glutamate Uptake Assay:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]

- 5. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of DA-023: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DA-023 is a novel small molecule compound that has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key experimental data and methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and development of this compound.

Based on available research, the identifier "this compound" is ambiguous and does not correspond to a single, well-defined chemical entity with a substantial body of published in vitro characterization data. Searches for "this compound" have yielded multiple, unrelated substances and identifiers, including:

-

Dasa-23: A distinct chemical compound with the molecular formula C17H18F2N2O5S2.[1]

-

CL 023 : An imprint code for a pill containing Aspirin and Carisoprodol.[2]

-

AB023.S023: An identifier for a research abstract related to pancreatic cancer.[3]

-

Kodak D-23: A photographic film developer.[4]

-

α-D-2′-deoxyadenosine (α-dA): A naturally occurring nucleoside.[5]

Due to the lack of specific and consolidated in vitro data for a compound definitively identified as "this compound," this guide will outline a generalized approach to the in vitro characterization of a hypothetical novel compound, drawing upon standard methodologies in drug discovery and development. This framework can be adapted and applied once the precise identity and biological target of "this compound" are clarified.

I. General Workflow for In Vitro Characterization

The in vitro characterization of a novel compound typically follows a structured workflow designed to elucidate its biological activity, mechanism of action, and potential liabilities.

Caption: Generalized workflow for the in vitro characterization of a novel compound.

II. Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data. Below are representative protocols for key experiments.

A. Target-Based Assays

These assays are designed to measure the direct interaction of the compound with its intended biological target (e.g., enzyme, receptor, ion channel).

1. Enzyme Inhibition Assay (Example: Kinase Inhibition)

-

Principle: To quantify the ability of this compound to inhibit the activity of a specific kinase enzyme.

-

Methodology:

-

A recombinant kinase, a specific substrate peptide, and ATP are combined in a reaction buffer.

-

This compound is added at various concentrations (typically in a serial dilution).

-

The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as:

-

Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

-

Luminescence-based assays: Measuring the depletion of ATP using a luciferase/luciferin system.

-

-

Data are plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity) is calculated using non-linear regression analysis.

-

2. Receptor Binding Assay (Example: G-Protein Coupled Receptor - GPCR)

-

Principle: To determine the affinity of this compound for a specific receptor.

-

Methodology:

-

Cell membranes expressing the target receptor are prepared.

-

A radiolabeled ligand known to bind to the receptor is incubated with the cell membranes.

-

This compound is added at increasing concentrations to compete with the radiolabeled ligand for binding to the receptor.

-

After incubation and reaching equilibrium, the bound and free radioligand are separated by filtration.

-

The amount of radioactivity on the filter, representing the bound ligand, is measured using a scintillation counter.

-

The data are used to calculate the Ki (inhibition constant), which reflects the binding affinity of this compound for the receptor.

-

B. Cell-Based Assays

These assays assess the effect of the compound in a more physiologically relevant cellular context.

1. Cell Proliferation/Viability Assay

-

Principle: To evaluate the effect of this compound on the growth and viability of cultured cells.

-

Methodology (Example using MTT assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

-

The EC50 or GI50 value (the concentration that causes 50% of the maximal effect or growth inhibition) is determined.

-

2. Signaling Pathway Analysis (Example: Western Blotting)

-

Principle: To investigate the effect of this compound on specific signaling pathways within the cell by detecting changes in protein expression or phosphorylation status.

-

Methodology:

-

Cells are treated with this compound for various times and at different concentrations.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of a signaling protein).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the bands is quantified to determine changes in protein levels or phosphorylation.

-

Caption: A hypothetical signaling pathway potentially modulated by this compound.

III. Quantitative Data Summary

For a comprehensive understanding, all quantitative data should be summarized in a structured format. The following tables are templates for organizing such data.

Table 1: Target-Based Assay Results

| Assay Type | Target | IC50 / Ki (nM) | n |

| Enzyme Inhibition | Kinase X | [Value] | [Number of replicates] |

| Receptor Binding | GPCR Y | [Value] | [Number of replicates] |

| ... | ... | ... | ... |

Table 2: Cell-Based Assay Results

| Cell Line | Assay Type | EC50 / GI50 (µM) | n |

| Cancer Cell Line A | Proliferation | [Value] | [Number of replicates] |

| Normal Cell Line B | Viability | [Value] | [Number of replicates] |

| ... | ... | ... | ... |

The in vitro characterization of a novel compound like this compound is a critical step in the drug discovery and development process. It provides essential information about the compound's potency, selectivity, mechanism of action, and potential for further development. While specific data for "this compound" is not currently available in the public domain, the experimental framework and methodologies outlined in this guide provide a robust template for its characterization once its identity is clarified. Further research is warranted to isolate and characterize the specific entity known as this compound to enable a detailed and accurate in vitro assessment.

References

Preclinical Research Findings on DA-023: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DA-023 is a novel small molecule identified as a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2). Preclinical research, primarily from studies associated with Drexel University College of Medicine, has focused on its synthesis, in vitro characterization, and initial pharmacokinetic profiling. This compound enhances the maximal transport velocity of glutamate by EAAT2 without altering substrate affinity, suggesting a mechanism that could mitigate glutamate-induced excitotoxicity, a key pathological process in numerous central nervous system (CNS) disorders. While in vitro data are promising, demonstrating nanomolar potency, the in vivo progression of this compound appears limited, potentially due to its pharmacokinetic profile. This document provides a comprehensive overview of the publicly available preclinical data on this compound.

Introduction to this compound and its Therapeutic Rationale

Glutamate is the primary excitatory neurotransmitter in the mammalian CNS, and its extracellular concentrations are tightly regulated to prevent excitotoxicity, a process implicated in a wide range of neurological diseases, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, epilepsy, and ischemic stroke.[1] The Excitatory Amino Acid Transporter 2 (EAAT2), also known as glutamate transporter 1 (GLT-1) in rodents, is the most abundant glutamate transporter and is responsible for approximately 90% of glutamate uptake in the brain.[2] Consequently, enhancing the function of EAAT2 is a compelling therapeutic strategy for neuroprotection.

This compound (also referred to as compound 4 in initial publications) is a selective positive allosteric modulator of EAAT2.[3][4][5] As a PAM, this compound enhances the transporter's intrinsic activity, offering a rapid and direct mechanism to increase glutamate clearance from the synaptic cleft.[3] This approach is distinct from strategies that aim to increase the expression of the transporter, which may have a delayed onset of action.[6] The therapeutic potential of this compound and other EAAT2 PAMs lies in their ability to restore glutamate homeostasis in conditions of excessive glutamate release or impaired transporter function.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay System | Parameter | Value | Reference |

| EAAT2-transfected COS-7 cells | EC₅₀ | 1.0 ± 0.8 nM | [3][5] |

| EAAT2-transfected COS-7 cells | Efficacy (% of control) | 157.3 ± 10.3% | [3][5] |

| EAAT1-transfected COS-7 cells | Activity | Inactive | [3] |

| EAAT3-transfected COS-7 cells | Activity | Inactive | [3] |

| Glia cultures | EC₅₀ | 0.50 ± 0.04 nM | [3] |

| Glia cultures | Efficacy (% of control) | 261 ± 27% | [3] |

Table 2: Effect of this compound on EAAT2-mediated Glutamate Transport Kinetics

| This compound Concentration | Vmax (pmol/well/min) | Km | Reference |

| Control (vehicle) | 303 ± 43 | Not significantly different | [3][5] |

| 10 nM | 407 ± 18 | Not significantly different | [3][5] |

| 100 nM | 709 ± 95 | Not significantly different | [3][5] |

| 500 nM | 975 ± 95 | Not significantly different | [3][5] |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Male CD1 Mice (10 mg/kg, IP)

| Parameter | Plasma | Brain | Reference |

| Cmax (ng/mL or ng/g) | 149 | 13 | [5] |

| Tmax (h) | 0.25 | 0.25 | [5] |

| AUC₀-∞ (ngh/mL or ngh/g) | 138 | 12 | [5] |

| t½ (h) | 0.9 | 0.4 | [5] |

| Brain-to-Plasma Ratio (AUC-based) | - | 0.09 | [5] |

| Unbound Partition Coefficient (Kp,uu) | - | 0.045 | [5] |

No specific in vivo efficacy or toxicology data for this compound has been identified in the public domain.

Experimental Protocols

In Vitro Glutamate Uptake Assay

Cell Lines and Culture:

-

COS-7 cells were transiently transfected with plasmids encoding human EAAT1, EAAT2, or EAAT3.

-

Primary glial cultures were also used to assess activity in an environment with endogenous transporter expression.[3]

Assay Procedure:

-

Cells were plated in 96-well plates.

-

On the day of the assay, cells were washed with Krebs-Ringer-HEPES (KRH) buffer.

-

Cells were pre-incubated with various concentrations of this compound or vehicle control.

-

Glutamate uptake was initiated by adding a solution containing L-[³H]glutamate.

-

After a defined incubation period, the uptake was terminated by washing the cells with ice-cold KRH buffer.

-

Cells were lysed, and the amount of intracellular L-[³H]glutamate was quantified using liquid scintillation counting.[3]

Kinetic Analysis:

-

To determine the effect on Vmax and Km, the assay was performed with varying concentrations of L-[³H]glutamate in the presence or absence of fixed concentrations of this compound.

-

Data were fitted to the Michaelis-Menten equation to calculate Vmax and Km values.[3][5]

In Vivo Pharmacokinetic Study

Animal Model:

-

Male CD1 mice were used for the pharmacokinetic evaluation.[5]

Dosing and Sample Collection:

-

This compound was administered as a single intraperitoneal (IP) injection at a dose of 10 mg/kg.[5]

-

At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples were collected via cardiac puncture.[5]

-

Brain tissue was also collected at the same time points.[5]

-

Plasma was separated from the blood samples by centrifugation.

-

Plasma and brain tissue samples were stored frozen until analysis.

Bioanalysis:

-

The concentrations of this compound in plasma and brain homogenates were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis:

-

Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½, were calculated using non-compartmental analysis.

-

Plasma protein binding and brain tissue binding were determined to calculate the unbound partition coefficient (Kp,uu).[5]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the positive allosteric modulation of the EAAT2 transporter. This leads to an increased rate of glutamate clearance from the extracellular space, thereby reducing the activation of postsynaptic glutamate receptors and mitigating excitotoxicity.

Caption: Mechanism of this compound action on glutamate homeostasis.

The expression of EAAT2 itself is regulated by complex signaling pathways, with transcription factors such as NF-κB playing a crucial role.[1][7] While this compound acts as a PAM, not a transcriptional upregulator, understanding these pathways provides context for the overall regulation of glutamate transport.

References

- 1. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Positive and negative regulation of EAAT2 by NF‐κB: a role for N‐myc in TNFα‐controlled repression | The EMBO Journal [link.springer.com]

The Emergence of DA-023: A Novel Positive Allosteric Modulator of EAAT2 for Neuromodulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Excitatory Amino Acid Transporter 2 (EAAT2), the predominant glutamate transporter in the central nervous system, is critical for maintaining glutamate homeostasis and preventing excitotoxicity. Its dysfunction is implicated in a range of neurological disorders. Positive allosteric modulators (PAMs) of EAAT2 offer a promising therapeutic strategy by enhancing the transporter's intrinsic activity. This technical guide provides a comprehensive overview of DA-023, a novel and selective EAAT2 PAM. We present its pharmacological profile, including key quantitative data on its potency and efficacy, and detail the experimental protocols for its characterization. Furthermore, this guide illustrates the underlying signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers and drug development professionals in the field of neuroscience.

Introduction to EAAT2 and the Role of Positive Allosteric Modulation

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a pivotal role in synaptic transmission, plasticity, and cognition.[1] The precise control of extracellular glutamate concentrations is crucial, as excessive glutamate can lead to excitotoxicity, a process implicated in various neurological and psychiatric disorders.[2][3] The Excitatory Amino Acid Transporter (EAAT) family, particularly EAAT2 (also known as GLT-1), is responsible for the majority of glutamate reuptake from the synaptic cleft, thereby terminating the excitatory signal and preventing neuronal damage.[2][3]

Dysregulation of EAAT2 function or expression has been linked to several pathologies, making it a compelling target for therapeutic intervention. Instead of direct activation, which can be challenging to achieve with specificity, positive allosteric modulation presents a more nuanced approach. PAMs bind to a site on the transporter distinct from the glutamate binding site, inducing a conformational change that enhances the transporter's function.[4] This mechanism offers the potential for greater specificity and a more physiological modulation of glutamate uptake.

This compound has emerged as a potent and selective PAM of EAAT2, demonstrating significant potential for research and therapeutic development.[5] This guide will delve into the technical details of its characterization.

Quantitative Pharmacology of this compound

The pharmacological effects of this compound on EAAT2 have been quantified through a series of in vitro assays. The data consistently demonstrate its high potency, efficacy, and selectivity.

Table 1: Potency and Efficacy of this compound on EAAT Subtypes

| Compound | Target | EC50 (nM) | Efficacy (% of Control) | Cell Line |

| This compound | EAAT2 | 1.0 ± 0.8[6][7] | 157.3 ± 10.3[6][7] | Transfected COS-7 cells |

| This compound | EAAT1 | No effect[6][7] | - | Transfected COS-7 cells |

| This compound | EAAT3 | No effect[6][7] | - | Transfected COS-7 cells |

EC50 (Half-maximal effective concentration) represents the concentration of this compound that elicits 50% of its maximal effect. Efficacy is presented as the maximal potentiation of glutamate uptake compared to the vehicle control.

Table 2: Kinetic Analysis of this compound on EAAT2-Mediated Glutamate Uptake

| This compound Concentration (nM) | Vmax (pmol/min/mg protein) | Km (µM) |

| 0 (Vehicle) | Baseline | ~30-60 |

| 10 | Increased[6] | No significant change[6] |

| 100 | Further Increased[6] | No significant change[6] |

| 500 | Maximally Increased[6] | No significant change[6] |

Vmax (maximal velocity) reflects the maximum rate of glutamate transport. Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of Vmax. The data indicates that this compound increases the maximal transport capacity of EAAT2 without altering its affinity for glutamate, a hallmark of positive allosteric modulation.

Experimental Protocols

The characterization of this compound involves a series of specialized in vitro assays. Below are detailed protocols for the key experiments.

Cell Culture and Transfection for Glutamate Uptake Assays

This protocol describes the preparation of EAAT2-expressing cells, a fundamental step for assessing the activity of modulators like this compound.

Materials:

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and L-glutamine[11]

-

pcDNA3 vector containing the full-length coding sequence for human EAAT2[9]

-

Lipofectamine® LTX Reagent[11]

-

Opti-MEM® I Reduced Serum Medium[11]

Procedure:

-

Cell Seeding: The day before transfection, seed COS-7 cells into 24-well plates at a density of 5 x 10^4 cells per well in 0.5 ml of complete growth medium.[11] The cells should be 50-80% confluent on the day of transfection.[11]

-

DNA-Lipofectamine Complex Formation:

-

Transfection:

Radiolabeled Glutamate Uptake Assay

This assay directly measures the function of EAAT2 and is the primary method for quantifying the effect of this compound.

Materials:

-

Transfected COS-7 cells in 24-well plates

-

Hanks' Balanced Salt Solution (HBSS) or a similar sodium-containing buffer

-

Choline-based buffer (for determining sodium-dependent uptake)

-

[³H]-L-glutamate (specific activity ~50-60 Ci/mmol)[9]

-

This compound stock solution (in DMSO)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Pre-incubation: Wash the transfected cells twice with HBSS at 37°C.[9]

-

Compound Incubation: Incubate the cells with varying concentrations of this compound (or vehicle control) in HBSS for 10 minutes at 37°C.[6]

-

Uptake Initiation: Add [³H]-L-glutamate to a final concentration of 50 nM and incubate for 5-10 minutes at 37°C.[6][9]

-

Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold HBSS.

-

Cell Lysis: Lyse the cells with 0.1 M NaOH or 1% SDS.

-

Scintillation Counting: Transfer the cell lysate to scintillation vials containing scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-labeled glutamate analog or in a choline-based buffer). Normalize the data to the protein concentration in each well.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion currents associated with EAAT2 transport, providing insights into the electrogenic nature of the process and the effect of modulators on transporter kinetics.

Materials:

-

Transfected HEK293 or COS-7 cells

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass pipettes (resistance of 3-7 MΩ)[13]

-

External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose, bubbled with 95% O2/5% CO2.[13]

-

Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.[13]

-

L-glutamate stock solution

-

This compound stock solution

Procedure:

-

Cell Preparation: Place a coverslip with transfected cells in the recording chamber and perfuse with external solution.

-

Pipette Filling: Fill a patch pipette with the internal solution.

-

Giga-seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

-

Recording:

-

Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

-

Apply L-glutamate (e.g., 1 mM) to the cell via a perfusion system and record the inward current.

-

After a baseline recording, co-apply L-glutamate with this compound and record the change in the current amplitude and kinetics.

-

-

Data Analysis: Measure the peak amplitude and decay kinetics of the glutamate-evoked currents in the absence and presence of this compound.

Visualizing the Mechanism and Workflow

Diagrams are essential tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate key visualizations related to this compound and EAAT2.

Signaling Pathway of EAAT2-Mediated Glutamate Transport

The transport of glutamate by EAAT2 is an electrogenic process coupled to the co-transport of sodium and a proton, and the counter-transport of a potassium ion.[1][2][14]

Caption: EAAT2 glutamate transport cycle and the modulatory action of this compound.

Experimental Workflow for Characterizing this compound

The characterization of a novel EAAT2 PAM like this compound follows a logical progression of experiments to determine its potency, efficacy, selectivity, and mechanism of action.

Caption: Workflow for the characterization of an EAAT2 positive allosteric modulator.

Conclusion

This compound represents a significant advancement in the development of selective modulators for EAAT2. Its high potency and clear positive allosteric mechanism of action make it an invaluable tool for studying the role of EAAT2 in both normal physiology and disease. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to facilitate further research into this compound and other EAAT2 modulators, ultimately paving the way for novel therapeutic strategies for a host of neurological disorders. The continued investigation of such compounds will undoubtedly deepen our understanding of glutamate transporter function and its therapeutic potential.

References

- 1. Structural and functional dynamics of Excitatory Amino Acid Transporters (EAAT) [aimspress.com]

- 2. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cell Surface Protein-protein Binding on COS-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of a Variant Form of the Glutamate Transporter GLT1 in Neuronal Cultures and in Neurons and Astrocytes in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The transmembrane transporter domain of glutamate transporters is a process tip localizer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transfecting Plasmid DNA into COS-7 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. An easy protocol for on-chip transfection of COS-7 cells with a cationic lipid-based reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: In Vitro Characterization of the Experimental Compound DA-023

Application Notes and Protocols for DA-023 in Primary Astrocyte Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DA-023 is a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2), a protein primarily expressed on astrocytes and responsible for the majority of glutamate uptake in the central nervous system (CNS).[1][2][3][4] By enhancing the function of EAAT2, this compound has the potential to mitigate excitotoxicity, a pathological process implicated in a wide range of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[1][5] These application notes provide a comprehensive overview of the use of this compound in primary astrocyte cell culture, including its mechanism of action, protocols for key experiments, and expected outcomes based on the function of EAAT2 modulators.

Disclaimer: Publicly available data on the specific effects of this compound on primary astrocyte proliferation, toxicity, and inflammatory responses are limited. The following information is based on the known pharmacology of this compound as an EAAT2 PAM and data from studies on other EAAT2 modulators. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific experimental setup.

Mechanism of Action

This compound acts as a positive allosteric modulator of EAAT2, meaning it binds to a site on the transporter distinct from the glutamate binding site and enhances the transporter's activity.[3] This leads to an increased rate of glutamate clearance from the extracellular space, thereby reducing the activation of glutamate receptors on neurons and preventing excitotoxic cell death.[5] The primary function of this compound in an astrocyte cell culture context is to potentiate the astrocytes' natural glutamate uptake capacity.

Data Presentation

| Parameter | Value/Expected Outcome | Reference |

| Compound Name | This compound (Compound 4) | [3] |

| Mechanism of Action | Selective EAAT2 Positive Allosteric Modulator (PAM) | [3] |

| EC50 | 1 nM | [3] |

| Effect on Glutamate Uptake | Increased Vmax of glutamate transport | [5] |

| Astrocyte Proliferation | Not expected to have a direct significant effect. | Inferred |

| Astrocyte Viability | Not expected to be toxic at effective concentrations. | Inferred |

| Anti-inflammatory Effects | Potential to reduce inflammatory responses secondary to excitotoxicity. | Inferred |

Experimental Protocols

Protocol 1: Primary Astrocyte Cell Culture

This protocol describes the isolation and culture of primary astrocytes from neonatal rodent brains, a common method for obtaining high-purity astrocyte cultures.

Materials:

-

Neonatal rodent pups (P1-P3)

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA (0.25%)

-

Poly-D-lysine or Poly-L-ornithine coated culture flasks and plates

-

Cell strainer (70-100 µm)

-

Hank's Balanced Salt Solution (HBSS)

Procedure:

-

Euthanize neonatal pups according to approved animal protocols.

-

Dissect cortices in sterile, ice-cold HBSS.

-

Meninges and visible blood vessels should be carefully removed.

-

Mince the cortical tissue and incubate in trypsin-EDTA at 37°C for 15 minutes.

-

Inactivate trypsin by adding an equal volume of DMEM with 10% FBS.

-

Gently triturate the tissue with a pipette to obtain a single-cell suspension.

-

Pass the cell suspension through a cell strainer to remove any remaining tissue clumps.

-

Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Plate the cells onto poly-D-lysine or poly-L-ornithine coated flasks.

-

Change the media every 2-3 days. After 7-10 days, a confluent monolayer of astrocytes will form.

-

To remove contaminating microglia and oligodendrocytes, shake the flasks on an orbital shaker and then change the medium.

-

The purity of the astrocyte culture can be assessed by immunocytochemistry for the astrocyte-specific marker, Glial Fibrillary Acidic Protein (GFAP).

Protocol 2: Glutamate Uptake Assay

This assay measures the ability of astrocytes to take up glutamate from the extracellular medium and is the primary method to assess the functional activity of this compound.

Materials:

-

Primary astrocyte cultures in 24- or 48-well plates

-

This compound

-

[3H]-L-glutamate or a non-radioactive glutamate assay kit

-

Balanced Salt Solution (BSS) or Hank's Balanced Salt Solution (HBSS)

-

Scintillation counter (for radioactive assays) or plate reader (for colorimetric/fluorometric assays)

-

Lysis buffer (e.g., 0.1 M NaOH)

Procedure:

-

Culture primary astrocytes to confluency in coated multi-well plates.

-

On the day of the experiment, wash the cells with warm BSS or HBSS.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control in BSS for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Initiate the uptake by adding a solution containing a known concentration of glutamate and a tracer amount of [3H]-L-glutamate.

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold BSS.

-

Lyse the cells with lysis buffer.

-

If using [3H]-L-glutamate, transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

If using a non-radioactive kit, follow the manufacturer's instructions for measuring glutamate concentration.

-

Determine the protein concentration of each well to normalize the glutamate uptake.

-

The effect of this compound is determined by comparing the glutamate uptake in treated wells to vehicle-treated wells.

Protocol 3: Astrocyte Viability/Toxicity Assay

This protocol is used to determine if this compound has any cytotoxic effects on primary astrocytes.

Materials:

-

Primary astrocyte cultures in 96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents (e.g., PrestoBlue, CellTiter-Glo)

-

DMSO

-

Plate reader

Procedure:

-

Seed primary astrocytes in a 96-well plate and allow them to adhere and grow.

-

Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 100 µM) or vehicle control. Include a positive control for toxicity (e.g., staurosporine).

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

If using MTT, solubilize the formazan crystals with DMSO.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 4: Astrocyte Proliferation Assay

This assay determines the effect of this compound on the proliferation rate of primary astrocytes.

Materials:

-

Primary astrocyte cultures in 96-well plates

-

This compound

-

BrdU (Bromodeoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine) labeling and detection kit

-

Fluorescence microscope or plate reader

Procedure:

-

Seed primary astrocytes at a low density in a 96-well plate.

-

Treat the cells with various concentrations of this compound or vehicle control. Include a positive control for proliferation (e.g., EGF or FGF).

-

Incubate for a period that allows for cell division (e.g., 24-48 hours).

-

Add BrdU or EdU to the culture medium and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.

-

Fix, permeabilize, and stain the cells for BrdU or EdU incorporation according to the kit manufacturer's protocol.

-

Counterstain the cell nuclei with DAPI or Hoechst.

-

Quantify the percentage of BrdU/EdU-positive cells by fluorescence microscopy or a plate reader.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound in promoting neuroprotection.

Caption: Experimental workflow for the glutamate uptake assay.

Caption: Experimental workflow for the astrocyte viability assay.

References

- 1. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Regulation of Astrocytic Glutamate Transporters in Health and Neurodegenerative Diseases [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Insights into glutamate transport regulation in human astrocytes: Cloning of the promoter for excitatory amino acid transporter 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DA-023 Administration in Mouse Models of Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

Introduction

DA-023 is a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2), a crucial glutamate transporter in the central nervous system.[1][2] EAAT2 is primarily responsible for clearing extracellular glutamate, and its dysfunction is implicated in the pathophysiology of various neurodegenerative diseases characterized by excitotoxicity. By enhancing the activity of EAAT2, this compound presents a promising therapeutic strategy to mitigate neuronal damage and disease progression. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in mouse models of neurodegeneration, including proposed protocols for administration and outcome assessment.

Mechanism of Action

This compound acts as a positive allosteric modulator of EAAT2, meaning it binds to a site on the transporter distinct from the glutamate binding site to enhance its function.[1][3] In vitro studies have demonstrated that this compound increases the maximal velocity (Vmax) of glutamate transport without significantly altering the substrate affinity (Km).[1] This enhanced glutamate clearance from the synaptic cleft helps to prevent the overstimulation of glutamate receptors, a key factor in excitotoxic neuronal death.

Quantitative Data

The following table summarizes the in vitro efficacy of this compound on EAAT2-mediated glutamate transport.

| Parameter | Value | Cell Line | Reference |

| EC50 | 1.0 ± 0.8 nM | EAAT2-transfected COS-7 cells | [1] |

| Efficacy | 157.3 ± 10.3% | EAAT2-transfected COS-7 cells | [1] |

| Effect on Vmax | Increases Vmax of glutamate transport | EAAT2-transfected COS-7 cells | [1] |

| Effect on Km | No significant change | EAAT2-transfected COS-7 cells | [1] |

Signaling Pathway

The neuroprotective effect of EAAT2 modulation is primarily attributed to the reduction of glutamate-mediated excitotoxicity. The signaling cascade leading to neuronal damage and the protective intervention by this compound are illustrated below.

Caption: Signaling pathway of glutamate excitotoxicity and this compound intervention.

Experimental Protocols

The following are proposed protocols for the administration of this compound in mouse models of neurodegeneration. These are generalized protocols and may require optimization based on the specific mouse model and experimental goals.

Protocol 1: Pharmacokinetic and CNS Distribution Study

Objective: To determine the pharmacokinetic profile and brain penetration of this compound in mice.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

C57BL/6J mice (male, 8-10 weeks old)

-

Administration supplies (gavage needles, syringes)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Tissue homogenization equipment

-

LC-MS/MS system

Procedure:

-

Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final dosing volume should not exceed 10 ml/kg for oral administration.

-

Animal Dosing: Administer a single dose of this compound to mice via the desired route (e.g., oral gavage, intraperitoneal injection). A typical starting dose could be in the range of 1-10 mg/kg, based on in vitro potency.

-

Sample Collection: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration. At the final time point, perfuse the mice with saline and collect brain tissue.

-

Sample Processing: Separate plasma from blood by centrifugation. Homogenize brain tissue.

-

Analysis: Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.

-

Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. Determine the brain-to-plasma concentration ratio to assess CNS penetration.

Protocol 2: Efficacy Study in a Neurotoxin-Induced Mouse Model of Parkinson's Disease (MPTP Model)

Objective: To evaluate the neuroprotective effects of this compound in the MPTP mouse model of Parkinson's disease.

Materials:

-

This compound

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

-

Saline

-

C57BL/6J mice (male, 8-10 weeks old)

-

Behavioral testing apparatus (e.g., rotarod, cylinder test)

-

Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

-

HPLC system for neurotransmitter analysis

Procedure:

-

Animal Groups:

-

Group 1: Vehicle control

-

Group 2: MPTP + Vehicle

-

Group 3: MPTP + this compound (low dose)

-

Group 4: MPTP + this compound (high dose)

-

-

This compound Administration: Begin daily administration of this compound or vehicle via the determined optimal route for a pre-treatment period (e.g., 7 days).

-

MPTP Induction: On day 8, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. Continue daily this compound or vehicle treatment for the duration of the study (e.g., 7-14 days post-MPTP).

-

Behavioral Assessment: Perform behavioral tests (e.g., rotarod, cylinder test) to assess motor function at baseline and at specified time points post-MPTP induction.

-

Neurochemical Analysis: At the end of the study, sacrifice the mice and dissect the striatum. Analyze dopamine and its metabolites (DOPAC, HVA) using HPLC.

-

Histopathological Analysis: Perfuse the brains and process for immunohistochemistry. Stain for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

Protocol 3: Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5xFAD)

Objective: To assess the therapeutic potential of this compound in a transgenic mouse model of Alzheimer's disease.

Materials:

-

This compound

-

5xFAD transgenic mice and wild-type littermates

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

-

ELISA kits for Aβ40 and Aβ42

-

Immunohistochemistry reagents (e.g., anti-Aβ, anti-Iba1, anti-GFAP antibodies)

Procedure:

-

Animal Groups:

-

Group 1: Wild-type + Vehicle

-

Group 2: 5xFAD + Vehicle

-

Group 3: 5xFAD + this compound

-

-

Treatment: Begin chronic administration of this compound or vehicle at an age when pathology starts to develop (e.g., 3-4 months of age) and continue for a specified duration (e.g., 3 months).

-

Behavioral Assessment: Conduct cognitive tests such as the Morris water maze and Y-maze to evaluate learning and memory.

-

Biochemical Analysis: At the end of the treatment period, sacrifice the mice and collect brain tissue. Homogenize one hemisphere and measure the levels of soluble and insoluble Aβ40 and Aβ42 using ELISA.

-

Histopathological Analysis: Process the other brain hemisphere for immunohistochemistry to assess amyloid plaque load (Aβ staining), microgliosis (Iba1 staining), and astrogliosis (GFAP staining).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of neurodegeneration.

References

Application Notes and Protocols for DA-023 in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

DA-023 is a selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2).[1] EAAT2, predominantly expressed on glial cells in the central nervous system, is the primary transporter responsible for the reuptake of glutamate from the synaptic cleft.[1][2][3][4] By clearing excess glutamate, EAAT2 plays a critical role in terminating excitatory neurotransmission and preventing excitotoxicity.[2][5] Dysfunction of EAAT2 has been implicated in a variety of neurological disorders, making it a key therapeutic target.[2][4][6] As a PAM, this compound enhances the transporter's activity, increasing the rate of glutamate uptake without directly competing with the substrate. This application note provides detailed protocols for characterizing the effects of this compound on EAAT2-mediated currents using patch clamp electrophysiology.

Data Presentation

The following table summarizes the expected electrophysiological effects of this compound on EAAT2-mediated currents. The data is illustrative and based on the known mechanism of action for EAAT2 PAMs.

| Parameter | Value | Conditions |

| EC50 | 150 nM | Enhancement of glutamate-evoked transporter current |

| Maximal Enhancement | ~180% of control | At saturating concentrations of this compound |

| Effect on Km for Glutamate | No significant change | Co-application of this compound with varying glutamate concentrations |

| Effect on Vmax | Significant increase | Measured as the maximal glutamate-evoked current |

| Selectivity | >100-fold vs. EAAT1/EAAT3 | Measured on cells individually expressing EAAT subtypes |

Signaling Pathway and Proposed Mechanism of Action

The following diagram illustrates the glutamate transport cycle of EAAT2 and the proposed mechanism of this compound as a positive allosteric modulator. This compound is hypothesized to bind to a site distinct from the glutamate binding site, facilitating a conformational change that increases the translocation rate of the transporter.[4]

Caption: Proposed mechanism of this compound on the EAAT2 transport cycle.

Experimental Protocols

Cell Preparation

For robust and reproducible measurements of EAAT2 currents, it is recommended to use a heterologous expression system such as Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293 or CHO cells) stably or transiently expressing human EAAT2.

For Mammalian Cells:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

Transfect cells with a plasmid encoding human EAAT2 using a suitable transfection reagent.

-

For selection of stably expressing cells, include an appropriate antibiotic (e.g., G418) in the culture medium.

-

Plate cells on glass coverslips 24-48 hours prior to electrophysiological recording.

Solutions for Patch Clamp Recording

External Solution (in mM):

-

140 NaCl

-

2.5 KCl

-

1.2 CaCl2

-

1.2 MgCl2

-

10 HEPES

-

10 Glucose

-

Adjust pH to 7.4 with NaOH.

-

Osmolality: ~310 mOsm.

Internal (Pipette) Solution (in mM):

-

130 K-Gluconate

-

10 KCl

-

1 MgCl2

-

1 EGTA

-

10 HEPES

-

4 Mg-ATP

-

0.3 Na-GTP

-

Adjust pH to 7.2 with KOH.

-

Osmolality: ~290 mOsm.

Whole-Cell Patch Clamp Protocol

This protocol is designed to measure glutamate-evoked transporter currents in EAAT2-expressing cells.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Patching:

-

Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with the external solution.

-

Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Recording:

-

Clamp the cell at a holding potential of -60 mV.

-

Apply voltage ramps or steps (e.g., from -120 mV to +40 mV) to measure baseline membrane currents.

-

-

Compound Application:

-

Establish a stable baseline recording in the external solution.

-

Apply L-glutamate (e.g., 100 µM) to evoke EAAT2-mediated currents. The current will be inwardly directed at negative potentials.

-

Wash out the glutamate and allow the current to return to baseline.

-

Pre-incubate the cell with this compound at the desired concentration for 1-2 minutes.

-

Co-apply L-glutamate and this compound and record the potentiated transporter current.

-

Perform a full dose-response curve for this compound to determine the EC50.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical patch clamp experiment to evaluate the effect of this compound on EAAT2.

Caption: Workflow for patch clamp analysis of this compound.

References

- 1. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Excitatory amino acid transporters: keeping up with glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Novel Allosteric Modulators of Glutamate Transporter EAAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and functional dynamics of Excitatory Amino Acid Transporters (EAAT) [aimspress.com]

- 6. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Glutamate Uptake Assay Using a Genetically Encoded Fluorescent Sensor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic transmission, plasticity, learning, and memory.[1][2] The precise regulation of extracellular glutamate concentrations is vital, as excessive glutamate can lead to excitotoxicity and neuronal damage, implicating it in various neurological disorders.[1] This regulation is primarily managed by high-affinity glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs), which are abundant in glial cells and neurons.[3][4]

The development of genetically encoded fluorescent glutamate sensors, such as iGluSnFR, has revolutionized the study of glutamate dynamics.[5] iGluSnFR is a single-fluorophore sensor based on a circularly permuted enhanced green fluorescent protein (cpEGFP) fused to a bacterial glutamate-binding protein.[5] Upon binding to glutamate, the protein undergoes a conformational change that increases its fluorescence, allowing for real-time visualization of glutamate release and uptake.[5]

These application notes provide a detailed protocol for utilizing genetically encoded fluorescent glutamate sensors to perform glutamate uptake assays in cultured cells. This method offers a powerful tool for screening compounds that modulate glutamate transporter activity, which is of significant interest in drug development for neurological diseases.

Principle of the Assay

The glutamate uptake assay described here is based on the real-time monitoring of changes in extracellular glutamate concentration using the genetically encoded fluorescent sensor, iGluSnFR. Cells (e.g., primary astrocytes, cultured neurons, or cell lines expressing specific glutamate transporters) are genetically engineered to express iGluSnFR on their plasma membrane. An external stimulus, such as electrical field stimulation or exogenous application of glutamate, is used to transiently increase the extracellular glutamate concentration. The subsequent decay of the iGluSnFR fluorescence signal directly reflects the rate of glutamate clearance from the extracellular space by the glutamate transporters present on the cells. By analyzing the kinetics of the fluorescence decay, one can quantify the rate of glutamate uptake. This assay can be adapted to a high-throughput format for screening potential modulators of glutamate transporter activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of fluorescent glutamate sensors and the effects of transporter inhibitors.

| Parameter | Value | Cell Type/Condition | Reference |

| (ΔF/F)max | 4.5 | in vitro | [6] |

| (ΔF/F)max (single AP) | 0.14 ± 0.02 (s.d.) | Neurons in culture | [6] |

| (ΔF/F)max (single AP) | 0.07 ± 0.01 (s.d.) | Astrocytes co-cultured with neurons | [6] |

| Peak [Glutamate] | 270 nM | Single AP, control | [7] |

| Peak [Glutamate] | 440 nM | Single AP, with 100 µM TBOA | [7] |

| Half-decay time | 90 ms | Single AP, control | [7] |

| Half-decay time | 140 ms | Single AP, with 100 µM TBOA | [7] |

| Peak [Glutamate] | 540 nM | 10 APs at 15 Hz, control | [7] |

| Peak [Glutamate] | 1200 nM | 10 APs at 15 Hz, with 100 µM TBOA | [7] |

| Half-decay time | 160 ms | 10 APs at 15 Hz, control | [7] |

| Half-decay time | 650 ms | 10 APs at 15 Hz, with 100 µM TBOA | [7] |

| Peak [Glutamate] | 830 nM | 10 APs at 30 Hz, control | [7] |

| Peak [Glutamate] | 1320 nM | 10 APs at 30 Hz, with 100 µM TBOA | [7] |

| Half-decay time | 140 ms | 10 APs at 30 Hz, control | [7] |

| Half-decay time | 390 ms | 10 APs at 30 Hz, with 100 µM TBOA | [7] |

Table 1: Performance of iGluSnFR and effect of the glutamate transporter inhibitor TBOA on glutamate clearance.

Experimental Protocols

Materials and Reagents

-

Cell Culture:

-

Primary astrocytes or neuronal cultures, or a suitable cell line (e.g., HEK293T)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

-

Transfection:

-

iGluSnFR plasmid DNA

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM reduced-serum medium

-

-

Imaging:

-

Imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Glutamate solution (1 mM stock in imaging buffer)

-

Glutamate transporter inhibitor (e.g., TBOA, 10 mM stock in DMSO)

-

Glass-bottom imaging dishes or multi-well plates

-

-

Equipment:

-

Fluorescence microscope with a high-speed camera

-

Excitation and emission filters appropriate for EGFP (e.g., 488 nm excitation, 510 nm emission)

-

Field stimulation electrode (optional)

-

Perfusion system (optional)

-

Experimental Workflow

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Glutamate-sensitive fluorescent reporter - Wikipedia [en.wikipedia.org]

- 6. orgerlab.org [orgerlab.org]

- 7. pnas.org [pnas.org]

Application Notes and Protocols for DA-023 Stock Solution Preparation

Introduction

Accurate and consistent preparation of stock solutions is a critical first step for ensuring the reliability and reproducibility of in vitro and in vivo experiments. This document provides detailed protocols for the preparation, storage, and handling of stock solutions for the compound DA-023. The following guidelines are intended for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain the integrity of the compound and ensure accurate experimental outcomes.

Compound Information

A thorough search for the chemical and physical properties of a compound specifically designated as "this compound" did not yield conclusive results. The information required to provide precise instructions for stock solution preparation, such as molecular weight, solubility in various solvents, and stability, is not publicly available under this identifier.

For the purpose of illustrating the methodology, this document will proceed with a hypothetical compound, designated here as this compound, with assumed properties. Researchers must substitute the values in the tables and protocols below with the specific information provided by the manufacturer or from the certificate of analysis for their particular compound.

Hypothetical this compound Data Presentation

The following table summarizes the hypothetical quantitative data for this compound. This information is essential for calculating the required mass of the compound and selecting the appropriate solvent for preparing the stock solution.

| Property | Value | Notes |